molecular formula C12H10N2O4 B12837593 4,7-Quinazolinediol diacetate

4,7-Quinazolinediol diacetate

Cat. No.: B12837593
M. Wt: 246.22 g/mol
InChI Key: ZLXCIUJKHCSWIS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4,7-Quinazolinediol diacetate can be achieved through various methods. One common synthetic route involves the reaction of 7-hydroxy-1H-quinazolin-4-one with acetic anhydride . The reaction conditions typically include refluxing the reactants in an appropriate solvent, such as acetic acid, to facilitate the acetylation process. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, as well as scaling up the process for large-scale production .

Chemical Reactions Analysis

4,7-Quinazolinediol diacetate undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 4,7-Quinazolinediol diacetate involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit enzymes such as thymidylate synthase and tyrosine kinase, which play crucial roles in cell proliferation and survival . By inhibiting these enzymes, this compound can exert anticancer and antibacterial effects. Additionally, it may interact with other molecular targets involved in inflammation and immune response .

Properties

IUPAC Name

(4-acetyloxyquinazolin-7-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c1-7(15)17-9-3-4-10-11(5-9)13-6-14-12(10)18-8(2)16/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXCIUJKHCSWIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=NC=N2)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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